(2Z)-2-[(4-chlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one
Description
The compound (2Z)-2-[(4-chlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one (CAS: 54529-43-0) is a bicyclic ketone featuring a 1-azabicyclo[2.2.2]octane core with a Z-configured exocyclic double bond linked to a 4-chlorophenyl substituent. Its molecular formula is C₁₄H₁₄ClNO (MW: 247.72 g/mol), and it is reported to have a purity of ≥95% .
Properties
CAS No. |
54529-43-0 |
|---|---|
Molecular Formula |
C14H14ClNO |
Molecular Weight |
247.72 g/mol |
IUPAC Name |
(2E)-2-[(4-chlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one |
InChI |
InChI=1S/C14H14ClNO/c15-12-3-1-10(2-4-12)9-13-14(17)11-5-7-16(13)8-6-11/h1-4,9,11H,5-8H2/b13-9+ |
InChI Key |
KHICWBBWZMQJKM-UKTHLTGXSA-N |
SMILES |
C1CN2CCC1C(=O)C2=CC3=CC=C(C=C3)Cl |
Isomeric SMILES |
C1CN\2CCC1C(=O)/C2=C\C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1CN2CCC1C(=O)C2=CC3=CC=C(C=C3)Cl |
solubility |
not available |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variations and Structural Features
The following analogs differ in substituent type, position, or electronic properties:
Impact of Substituent Position and Electronic Properties
- Di-Chloro vs. Mono-Chloro: The 2,4-dichloro analog (MW: 282.17) exhibits higher lipophilicity (logP ~2.8 predicted) compared to the mono-chloro compounds (logP ~2.3), which may enhance membrane permeability but reduce aqueous solubility .
- Heteroaromatic Substituents : The pyridin-2-yl analog’s nitrogen atom improves solubility and enables hydrogen bonding, a common strategy in medicinal chemistry to optimize pharmacokinetics .
Physical and Chemical Properties
Data gaps exist for key parameters like melting point, solubility, and stability. However, trends can be inferred:
- Lipophilicity: Dichloro > Trifluoromethyl > Mono-chloro > Pyridinyl.
- Solubility : Pyridinyl derivatives likely have higher aqueous solubility due to the polar heterocycle .
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